molecular formula C19H22ClNO5S B2431746 N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 1795302-39-4

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2431746
CAS No.: 1795302-39-4
M. Wt: 411.9
InChI Key: NWNRJSLBHCQISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound with the CAS Number 1795302-39-4 and a molecular weight of 411.90 g/mol . Its molecular formula is C19H22ClNO5S . This compound is a sulfonamide derivative built around a 3,4-dihydro-2H-1,5-benzodioxepine core structure, a scaffold noted in scientific research for its presence in compounds with potential biological activity . The integration of the sulfonamide group is of particular interest to researchers, as this functional group is found in a wide range of molecules with diverse applications, including enzyme inhibition . For instance, research into structurally related benzodioxepine-sulfonamide compounds has explored their potential as inhibitors of biological signaling pathways, such as Colony-Stimulating Factor-1 Receptor (CSF-1R) signaling, which is a target of interest in areas such as oncology and inflammatory diseases . The specific structural features of this compound, including its 3-chlorophenyl and methoxypropyl substituents, make it a valuable intermediate or reference standard for researchers in medicinal chemistry and drug discovery. It is available for purchase in various quantities for laboratory research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S/c1-19(24-2,14-5-3-6-15(20)11-14)13-21-27(22,23)16-7-8-17-18(12-16)26-10-4-9-25-17/h3,5-8,11-12,21H,4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNRJSLBHCQISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Benzodioxepine Ring

The benzodioxepine ring is synthesized through a cyclization reaction. A diol precursor undergoes intramolecular ether formation under acidic or basic conditions. For example, 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine can be reduced to the corresponding amine, which is subsequently sulfonated.

Reaction Conditions

  • Starting material : 7-Nitro-1,5-benzodioxepane
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol yields the amine.
  • Sulfonation : Reaction with sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine) at 0–25°C.

Stereochemical Control

The absolute configuration of the benzodioxepine fragment is maintained using enantiomerically pure intermediates. For instance, (R)-3-amino-3,4-dihydro-2H-1,5-benzodioxepine is isolated via chiral resolution or asymmetric synthesis.

Preparation of the 2-(3-Chlorophenyl)-2-Methoxypropyl Side Chain

Synthesis of the Chiral Propyl Chain

The side chain is synthesized from (S)-3-halogeno-2-methylpropanol, which is more accessible than alternative precursors.

Key Steps

  • Halogenation : (S)-3-Chloro-2-methylpropanol is treated with thionyl chloride (SOCl₂) to yield (S)-3-chloro-2-methylpropyl chloride.
  • Methoxylation : Nucleophilic substitution with sodium methoxide (NaOMe) in methanol replaces the chloride with a methoxy group.
  • Aryl Introduction : A Suzuki-Miyaura coupling attaches the 3-chlorophenyl group using Pd catalysis.

Coupling of the Core and Side Chain

Tosylate Activation and Alkylation

The alcohol group of the side chain is activated as a tosylate to facilitate nucleophilic substitution with the benzodioxepine sulfonamide amine.

Procedure

  • Tosylation : The side chain alcohol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Alkylation : The tosylate intermediate reacts with the benzodioxepine sulfonamide amine in toluene/xylene at 100–200°C, using diisopropylethylamine (DIPEA) to scavenge HCl.

Optimization Data

Parameter Optimal Condition Yield (%)
Solvent Toluene 75–79
Base DIPEA (3.0 eq) -
Temperature 150°C -
Reaction Time 12–24 hours -

Industrial-Scale Considerations

Purification and Isolation

  • Decolorization : Activated carbon (Black CXV) is used to remove impurities.
  • Crystallization : The crude product is recrystallized from isopropyl ether/methylene chloride mixtures.
  • Drying : Lyophilization under reduced pressure ensures residual solvent removal.

Yield Enhancement Strategies

  • Continuous Flow Chemistry : Improves heat transfer and reduces reaction time.
  • Catalyst Recycling : Palladium catalysts from coupling steps are recovered via filtration.

Stereochemical and Purity Analysis

Chiral HPLC

Enantiomeric excess (ee) is validated using chiral stationary phases (e.g., Chiralpak AD-H). The target compound exhibits >99% ee when derived from (S)-configured intermediates.

X-ray Crystallography

Absolute configuration is confirmed via single-crystal X-ray diffraction, correlating with Cahn-Ingold-Prelog priorities.

Comparative Analysis of Methodologies

Step Patent US7982054B2 Patent US11414400B2
Core Synthesis Benzoxathiepine intermediate Sulfonamide pre-formed
Side Chain (S)-3-Halogeno-2-methylpropanol Suzuki coupling post-alkylation
Coupling Tosylate alkylation Amide condensation
Yield 75–79% 65–72%

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chlorophenyl moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of a benzodioxepine ring, a sulfonamide group, and a chlorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative that has shown potential in various biological applications. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for its antimicrobial properties.
  • Benzodioxepine Core : Provides a unique scaffold that may influence the compound's interaction with biological targets.
  • Chlorophenyl and Methoxypropyl Substituents : These groups can enhance lipophilicity and modulate receptor interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antibacterial activity. For instance, a study on related compounds demonstrated that modifications in the sulfonamide structure could enhance their antibacterial potency against various strains of bacteria.

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

This table summarizes the inhibition rates of selected sulfonamide derivatives against bacterial strains, highlighting the potential effectiveness of compounds similar to this compound .

Antiviral Activity

In terms of antiviral properties, certain derivatives have shown promise against viral infections such as the tobacco mosaic virus (TMV). The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzodioxepine core can significantly influence antiviral efficacy.

Case Studies

  • Study on Antiviral Efficacy : A series of experiments were conducted using sulfonamide derivatives against TMV. The results indicated that compounds with a chlorophenyl group exhibited enhanced antiviral activity compared to those without such substitutions .
  • Clinical Relevance : In clinical settings, sulfonamides have been employed as adjunct therapies for bacterial infections resistant to first-line antibiotics. Their role in combination therapies is an area of ongoing research.

Safety and Toxicology

Toxicological assessments are crucial for any new drug candidate. Sulfonamides have been associated with adverse reactions such as hypersensitivity and hematological disorders. Therefore, comprehensive safety evaluations are necessary to establish a therapeutic window for this compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Prepare the benzodioxepine sulfonamide core via sulfonation of 3,4-dihydro-2H-1,5-benzodioxepine-7-amine using sulfonyl chloride derivatives under controlled pH (4.5–6.5) and low-temperature conditions (0–5°C) to minimize side reactions .
  • Step 2 : Functionalize the intermediate with the 3-chlorophenyl-methoxypropyl group via nucleophilic substitution. Use microwave-assisted synthesis (60–80°C, 2–4 hours) to enhance reaction efficiency and yield .
  • Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design can identify optimal conditions for >90% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzodioxepine ring and substituent positions. Use 1^1H and 13^{13}C NMR in deuterated DMSO to resolve overlapping signals .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column with a methanol-water gradient (60:40 to 90:10 over 20 minutes) and UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 452.12) and isotopic patterns to rule out impurities .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced biological activity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites for functional group additions (e.g., introducing electron-withdrawing groups to enhance sulfonamide stability) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). For example, AutoDock Vina can predict binding affinities to cyclooxygenase-2 (COX-2) based on sulfonamide orientation .
  • Machine Learning : Train models on existing pharmacological data to prioritize synthetic targets. For instance, random forest algorithms can predict solubility or bioavailability from structural descriptors .

Q. How do researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values in enzyme inhibition vs. cell-based assays). Use statistical tools like ANOVA to identify assay-specific variables (e.g., cell line sensitivity or buffer composition) .
  • Mechanistic Profiling : Conduct time-resolved fluorescence spectroscopy to assess target engagement kinetics. For example, slow-binding inhibition might explain discrepancies between in vitro and in vivo results .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays) .

Q. What strategies are employed to study the compound’s metabolic stability and toxicity in preclinical models?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) to identify major metabolites via LC-MS/MS. Monitor demethylation or sulfonamide hydrolysis as common degradation pathways .
  • Toxicogenomics : Use RNA sequencing to assess hepatotoxicity markers (e.g., CYP3A4 induction) in primary hepatocytes exposed to sub-cytotoxic concentrations .
  • In Vivo PK/PD : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Non-compartmental analysis calculates half-life, clearance, and volume of distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.